molecular formula C10H13ClO B183507 1-(4-Chlorophenyl)butan-1-ol CAS No. 13856-86-5

1-(4-Chlorophenyl)butan-1-ol

Cat. No.: B183507
CAS No.: 13856-86-5
M. Wt: 184.66 g/mol
InChI Key: HAELFEDVTLKJMU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H13ClO. It is a member of the class of compounds known as chlorobenzenes, which are aromatic compounds containing one or more chlorine atoms attached to a benzene ring. This compound is characterized by the presence of a butanol group attached to a chlorophenyl group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-(4-Chlorophenyl)butan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

Safety and Hazards

1-(4-Chlorophenyl)butan-1-ol is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is considered dangerous, with hazard statements including “Harmful if swallowed” and “Causes serious eye damage”. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)butan-1-ol can be synthesized through various methods. One common approach involves the reduction of 1-(4-chlorophenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)butan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can yield 1-(4-chlorophenyl)butane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(4-chlorophenyl)butyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: 1-(4-Chlorophenyl)butan-1-one

    Reduction: 1-(4-Chlorophenyl)butane

    Substitution: 1-(4-Chlorophenyl)butyl chloride

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The chlorophenyl group contributes to the compound’s hydrophobic interactions, enhancing its stability and specificity in biological systems.

Comparison with Similar Compounds

    1-(4-Bromophenyl)butan-1-ol: Similar structure with a bromine atom instead of chlorine, leading to different reactivity and properties.

    1-(4-Fluorophenyl)butan-1-ol: Contains a fluorine atom, which affects its electronic properties and interactions.

    1-(4-Methylphenyl)butan-1-ol: The presence of a methyl group instead of chlorine alters its hydrophobicity and reactivity.

Uniqueness: 1-(4-Chlorophenyl)butan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(4-chlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAELFEDVTLKJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930149
Record name 1-(4-Chlorophenyl)butan-1-ol
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Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13856-86-5
Record name 4-Chloro-α-propylbenzenemethanol
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Record name 1-(4-Chlorophenyl)butan-1-ol
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Record name 1-(4-Chlorophenyl)butan-1-ol
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Record name 4-chloro-α-propylbenzyl alcohol
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Record name 1-(4-CHLOROPHENYL)BUTAN-1-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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